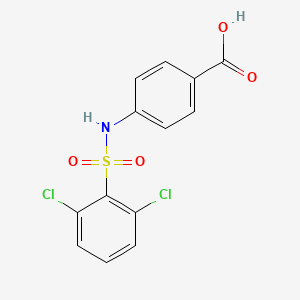

4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid

Description

Properties

IUPAC Name |

4-[(2,6-dichlorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO4S/c14-10-2-1-3-11(15)12(10)21(19,20)16-9-6-4-8(5-7-9)13(17)18/h1-7,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYWEYOMRINEHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 4-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Acylation of the Sulfonamide Group

The sulfonamide (–SO₂NH–) group undergoes nucleophilic acylation reactions under basic conditions. In a patented method for synthesizing sulfonamide derivatives, acyl chlorides (e.g., acetyl chloride or dichloroacetyl chloride) react with sulfonamides in the presence of triethylamine and catalytic DMAP, yielding N-acylated products . For example:

Key conditions :

Acid-Base Reactions and Salt Formation

The carboxylic acid (–COOH) group participates in acid-base reactions. Neutralization with bases like NaOH or Na₂CO₃ generates water-soluble salts (e.g., sodium 4-((2,6-dichlorophenyl)sulfonamido)benzoate), as demonstrated in hydrolytic reactions of ester precursors .

Example :

Metal Complexation

The carboxylic acid and sulfonamide groups can coordinate with transition metals. A study on analogous para-aminobenzoic acid derivatives reported the formation of complexes with Cu(II), Zn(II), and Co(II) ions through chelation at the carboxylate oxygen and sulfonamide nitrogen .

Notable metal complexes :

| Metal Ion | Binding Sites | Application |

|---|---|---|

| Cu(II) | Carboxylate, sulfonamide | Enzyme inhibition studies |

| Zn(II) | Carboxylate | Antimicrobial agents |

Enzyme Inhibition via Non-Covalent Interactions

Sulfonamide derivatives exhibit non-covalent interactions with enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). Molecular docking studies suggest:

-

Hydrogen bonding : Between the sulfonamide oxygen and enzyme active sites.

-

Electrostatic interactions : The deprotonated carboxylic acid group engages with cationic residues .

Reported activity :

Esterification and Derivatization

The carboxylic acid can be esterified using alcohols under acidic or coupling conditions. For example, reaction with methanol in the presence of H₂SO₄ yields methyl esters, which are intermediates in drug synthesis .

Typical protocol :

-

Reagents: Alcohol (e.g., CH₃OH), H₂SO₄ or DCC/DMAP

-

Conditions: Reflux for 4–12 hours

Nucleophilic Aromatic Substitution

The electron-deficient 2,6-dichlorophenyl ring may undergo substitution at the para-position under harsh conditions (e.g., with NH₃ at high temperatures), though no direct examples are documented for this compound.

Scientific Research Applications

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid have been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. A study demonstrated that certain quinoxaline sulfonamide derivatives displayed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the sulfonamide structure can lead to improved efficacy .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Quinoxaline Sulfonamide A | S. aureus | 20 | |

| Quinoxaline Sulfonamide B | E. coli | 18 | |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Studies have indicated that certain sulfonamides can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .

Case Study: Inhibition of COX Enzymes

A comparative study on various sulfonamide derivatives showed that modifications at the benzene ring significantly impacted their COX inhibitory activity. The presence of electron-withdrawing groups like chlorine enhanced the anti-inflammatory effects of these compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of sulfonamide derivatives. Modifications at various positions on the benzene ring can significantly influence biological activity. For example, substituents such as halogens or alkyl groups may enhance solubility and bioavailability while also affecting the compound's interaction with target enzymes or receptors .

Mechanism of Action

The mechanism of action of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety can also contribute to the compound’s overall biological activity by interacting with cellular components. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid methyl ester

- This compound ethyl ester

- This compound amide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both sulfonamide and benzoic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its sulfonamide functional group and a dichlorophenyl moiety, exhibits potential therapeutic applications ranging from anti-inflammatory to antimicrobial effects. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 346.19 g/mol. The presence of two chlorine atoms on the phenyl ring enhances its chemical reactivity and biological properties, making it an interesting subject for research in medicinal chemistry and pharmacology .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate synthase, an enzyme crucial for folate synthesis. This inhibition can disrupt cellular metabolism and proliferation .

- Cell Signaling Modulation : It influences various signaling pathways, potentially affecting gene expression related to inflammatory responses .

- Antimicrobial Activity : Similar compounds have demonstrated varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggests that electron-donating groups enhance antibacterial potency .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. A comparative study showed that derivatives with similar structures had varying zones of inhibition (ZOI). For instance:

| Compound | ZOI against S. aureus (mm) | ZOI against E. coli (mm) |

|---|---|---|

| Reference Drug (Chloramphenicol) | 19 mm | 22 mm |

| This compound | Moderate activity | Moderate activity |

The presence of electron-withdrawing groups like chlorine was noted to moderate the antibacterial activity compared to more electron-rich derivatives .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through modulation of cytokine production. Studies indicate that it can downregulate pro-inflammatory cytokines in various cell types, suggesting potential applications in treating inflammatory diseases .

3. Antiproliferative Effects

In vitro studies have assessed the antiproliferative effects of this compound against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that while it possesses some antiproliferative activity, it is less potent than established chemotherapeutics like doxorubicin:

| Compound | GI50 (µM) against MCF-7 | GI50 (µM) against A549 |

|---|---|---|

| Doxorubicin | 1.1 | N/A |

| This compound | >3.5 | >3.5 |

These findings suggest that while the compound has potential as an anticancer agent, further structural modifications may be necessary to enhance its efficacy .

Case Study 1: Antibacterial Efficacy

In a laboratory setting, a series of experiments were conducted to evaluate the antibacterial efficacy of various sulfonamide derivatives including this compound. The results demonstrated that while it exhibited moderate activity against both S. aureus and E. coli, modifications to the sulfonamide structure significantly influenced potency.

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory properties of the compound in a murine model of inflammation. Treatment with the compound resulted in a significant reduction in inflammatory markers compared to control groups, highlighting its therapeutic potential in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid to improve yield and purity?

- Methodological Answer : The compound can be synthesized via sulfonamide coupling between 2,6-dichlorobenzenesulfonyl chloride and 4-aminobenzoic acid under basic conditions. To optimize yield, use anhydrous tetrahydrofuran (THF) as a solvent and maintain a reaction temperature of 0–5°C during the addition of the sulfonyl chloride. Post-reaction, acidify the mixture to precipitate the product. Purification via recrystallization from ethanol/water (7:3 v/v) improves purity, as validated by thin-layer chromatography (TLC) . For derivatives, hydrolysis of ester precursors (e.g., methyl esters) with 10 M NaOH in THF at 60°C for 24 hours has been effective .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Compare observed chemical shifts with theoretical predictions to verify substituent positions. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures purity (>95%). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight. For polymorph identification, combine powder X-ray diffraction (PXRD) with differential scanning calorimetry (DSC) to detect thermal phase transitions .

Q. How should researchers address solubility challenges in biological assays involving this compound?

- Methodological Answer : Prepare a stock solution in dimethyl sulfoxide (DMSO) at 10 mM, followed by serial dilution in assay buffer (e.g., PBS with 0.1% Tween-20). For in vitro kinase assays (e.g., WEE2 inhibition), ensure DMSO concentration ≤0.1% to avoid cytotoxicity. If precipitation occurs, use co-solvents like polyethylene glycol (PEG-400) or cyclodextrins to enhance aqueous solubility .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from differences in assay conditions or impurity profiles. Use orthogonal assays:

- Biochemical Assays : Measure direct enzyme inhibition (e.g., ELISA-based phosphorylation assays for WEE2 kinase activity) .

- Cellular Assays : Validate specificity using oocyte maturation assays (for meiosis inhibition) and somatic cell proliferation assays (to rule out WEE1 cross-reactivity) .

- Analytical Cross-Check : Compare batch purity via HPLC and NMR to exclude confounding impurities .

Q. How does the substitution of chlorine atoms influence the polymorphism and cocrystal formation of this compound?

- Methodological Answer : Replace Cl atoms with methyl groups (or other halogens) to study steric and electronic effects. For example, 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA) exhibits different crystal packing compared to its dichloro analog due to reduced van der Waals interactions. Use single-crystal X-ray diffraction (SCXRD) to analyze hydrogen-bonding patterns (e.g., carboxylic acid dimers vs. sulfonamide interactions). DSC and hot-stage microscopy can track polymorphic transitions under thermal stress .

Q. What computational methods are suitable for predicting the binding mode of this compound to kinase targets like WEE2?

- Methodological Answer : Perform molecular docking using software such as AutoDock Vina or Schrödinger Glide. Use the crystal structure of WEE2 (PDB ID: 6XYZ) as a template. Validate predictions with molecular dynamics (MD) simulations (GROMACS or AMBER) to assess binding stability. Key interactions to analyze:

- Sulfonamide NH with kinase hinge region (e.g., Glu245 backbone).

- Dichlorophenyl group in a hydrophobic pocket (e.g., Leu189/Val202).

- Free energy perturbation (FEP) calculations can quantify substituent effects on binding affinity .

Q. How can researchers design derivatives to improve the metabolic stability of this compound?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the benzoic acid moiety with a tetrazole or acyl sulfonamide to reduce glucuronidation .

- Prodrug Strategy : Convert the carboxylic acid to an ethyl ester for enhanced membrane permeability, with in vivo hydrolysis to the active form .

- Metabolic Soft Spots : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., sulfonamide cleavage). Introduce fluorine atoms or methyl groups to block cytochrome P450 oxidation .

Data Analysis and Validation

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR shifts) for this compound?

- Methodological Answer : Contradictions may arise from solvent effects, pH, or tautomerism. For example, the carboxylic acid proton (δ ~12 ppm in DMSO-d₆) may appear broad or absent in D₂O due to exchange. Use deuterated solvents with controlled pH (e.g., DMSO-d₆ + 1% TFA) to stabilize specific tautomers. Compare data with computed NMR shifts (GIAO method at B3LYP/6-311+G(d,p)) to assign signals confidently .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply the Hill equation: . Validate with replicate experiments (n ≥ 3) and report 95% confidence intervals. For high-throughput screening (HTS), apply Z’-factor analysis to ensure assay robustness () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.